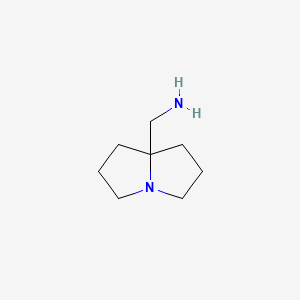

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “(Hexahydro-1H-pyrrolizin-7A-YL)methanamine” is C8H16N2. The molecular weight is 140.23.Physical And Chemical Properties Analysis

“(Hexahydro-1H-pyrrolizin-7A-YL)methanamine” is a crystalline, white powder. It has a melting point of approximately 230°C, and a boiling point of approximately 300°C. It is highly soluble in water and ethanol, and has a high solubility in a variety of organic solvents.Aplicaciones Científicas De Investigación

Drug Discovery and Synthesis :

- (Yarmolchuk et al., 2011) explored hexahydro-2H-thieno[2,3-c]pyrrole as a scaffold for constructing compound libraries in drug discovery. They developed practical syntheses of derivatives of this bicyclic scaffold, demonstrating its potential to generate libraries of 3D-shaped molecules.

- (Bucci et al., 2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations, which could be beneficial in synthesizing short peptide sequences.

Chemical Transformations and Properties :

- (Miyano et al., 1987a) synthesized several benzoylaminoalkyl-hexahydro-1 H-pyrrolizines and evaluated their antiarrhythmic activities, finding some with significant effects.

- (Miyano et al., 1987b) described chemical transformations of 7a-cyanohexahydro-1H-pyrrolizine into various hexahydro-1H-pyrrolizines, emphasizing the importance of the orientation of the lone pair of the bridgehead nitrogen in these reactions.

Anticancer Activity :

- (Mbugua et al., 2020) reported on palladium and platinum complexes based on pyrrole Schiff bases showing anticancer activity against various human cancerous and noncancerous cell lines.

Anticonvulsant Agents :

- (Pandey & Srivastava, 2011) synthesized Schiff bases of 3-aminomethyl pyridine, which exhibited seizures protection, suggesting potential as anticonvulsant agents.

Safety and Hazards

Propiedades

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMMVKXAJZFXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine | |

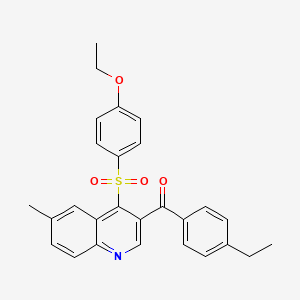

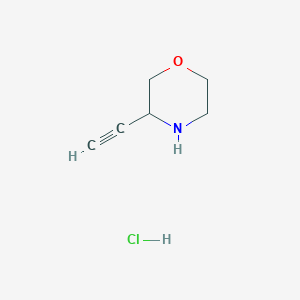

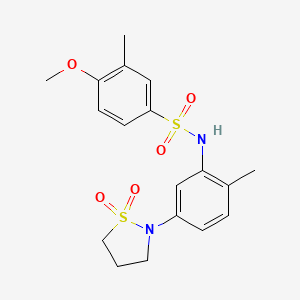

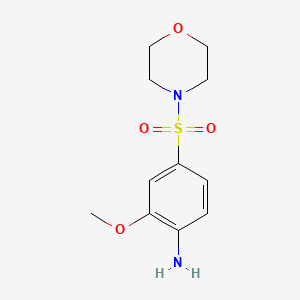

Synthesis routes and methods I

Procedure details

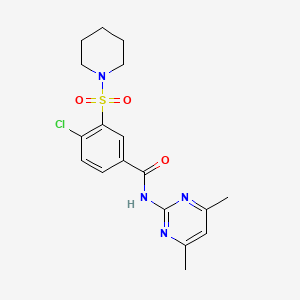

Synthesis routes and methods II

Procedure details

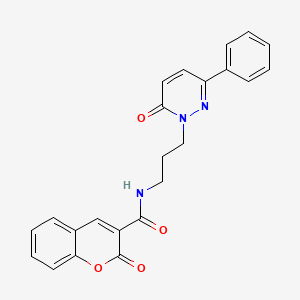

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2377277.png)

![1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2377279.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377281.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2377282.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)

![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)

![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)